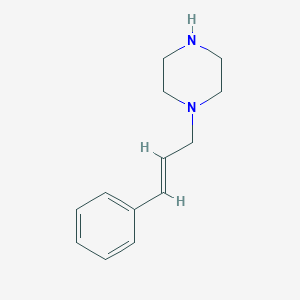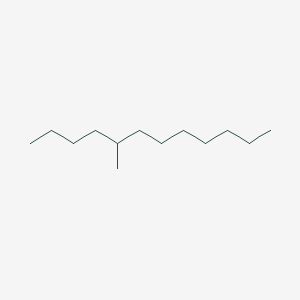
(S)-4-Isobutyloxazolidin-2-one
Descripción general
Descripción
(S)-4-Isobutyloxazolidin-2-one is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
Antibiotic Activity : (S)-4-isobutyl and (S)-4-benzylthiazolidin-2-ones, derivatives of (S)-4-Isobutyloxazolidin-2-one, have shown inhibitory activities against Candida albicans and Escherichia coli (Deng et al., 2011).
Synthesis of Bioactive Compounds : The compound has been used as a chiral auxiliary in asymmetric synthesis, leading to the production of bioactive molecules such as ezetimibe (Goyal et al., 2016).
Cancer Research : A derivative of this compound has shown cytotoxicity against rapamycin-resistant colon cancer cells, suggesting potential for cancer therapy (Yoon et al., 2016).
Chemical Synthesis and Organic Chemistry
Isoxazolidine Synthesis : The compound is involved in the synthesis of isoxazolidines, which are important in organic synthesis, drug discovery, and chemical biology (Karyakarte et al., 2012).
Stereochemistry in Organic Synthesis : It has been used to study stereoselective reactions, crucial in the development of chiral drugs and complex molecules (Ferraz et al., 2007).
Biological Activity
Antibacterial Agents : Nano-MoO3-mediated synthesis of thiazolidin-4-ones has been studied for antibacterial activity, with this compound being a key component (Kumar et al., 2016).
Inhibition of Sphingosine 1-Phosphate Lyase : Derivatives have been investigated for their role in treating autoimmune disorders like rheumatoid arthritis (Bagdanoff et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)3-6-4-10-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOAHLJDKWZJPD-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429046 | |
| Record name | (4S)-4-(2-Methylpropyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17016-85-2 | |
| Record name | (4S)-4-(2-Methylpropyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of (S)-4-Isobutyloxazolidin-2-one in inhibiting mTORC1?
A: Unfortunately, the provided abstract does not delve into the specific mechanism of action for this compound's inhibitory effect on mTORC1. The abstract only indicates that the compound is a "novel leucyl-tRNA synthetase (LRS)-targeted mTORC1 inhibitor" []. Further research and full-text access to the paper are necessary to understand the specifics of this interaction and the downstream effects on mTORC1 signaling.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




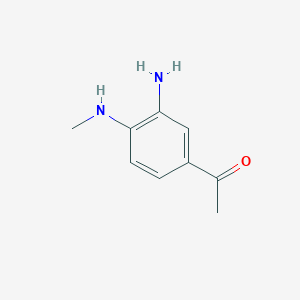
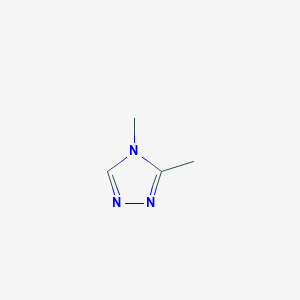
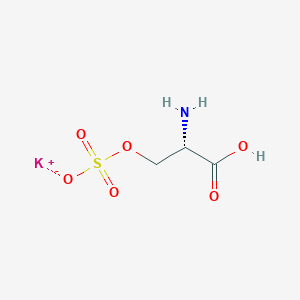
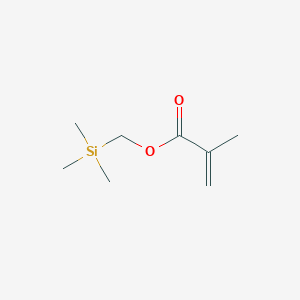

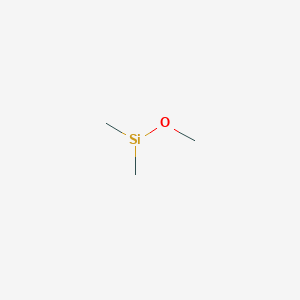
![5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B99031.png)


